molecular formula C24H32O11S B1236632 17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide)

17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide)

Cat. No. B1236632
M. Wt: 528.6 g/mol
InChI Key: VRMSCBRLZUCJBX-QXYWQCSFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-beta-Estradiol 3-sulfate-17-(beta-D-glucuronide), also known as estradiol 17b-glucuronide 3-sulfuric acid, belongs to the class of organic compounds known as steroidal glycosides. These are sterol lipids containing a carbohydrate moiety glycosidically linked to the steroid skeleton. 17-beta-Estradiol 3-sulfate-17-(beta-D-glucuronide) is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 17-beta-Estradiol 3-sulfate-17-(beta-D-glucuronide) has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide) is primarily located in the cytoplasm.
17beta-estradiol 3-sulfate 17-(beta-D-glucosiduronic acid) is a steroid sulfate and a steroid glucosiduronic acid. It derives from a 17beta-estradiol.

Scientific Research Applications

Transport and Metabolism Studies

  • Multidrug Resistance-Associated Protein 2 Transport : β-Estradiol 17-(β-d-glucuronide) (E217G) and β-estradiol 3-(β-d-glucuronide) (E23G) have been studied for their transport properties via multidrug resistance-associated protein 2 (Mrp2). E23G, a noncholestatic regioisomer of E217G, has been found to be an Mrp2 substrate, highlighting its potential importance in understanding estrogen-related drug interactions and metabolism (Gerk, Li, & Vore, 2004).

Environmental Impact and Degradation

  • Estrogen Conjugates in Wastewater : Studies on the occurrence and analysis of estrogens and their conjugates, including β-estradiol 3-sulfate-17-glucuronide, in wastewater have been conducted. This research provides insight into the environmental impact of estrogen conjugates, their persistence in wastewater systems, and implications for water treatment and pollution (Komori et al., 2004).
  • Photocatalytic Degradation of Estrogen Conjugates : The degradation of estrogen conjugates, including β-estradiol-3-glucuronide and β-estradiol-3-sulfate, using photocatalysts like titanium dioxide, has been investigated. Such studies are crucial for understanding how these substances break down in the environment, particularly in water systems (Mitamura et al., 2004).

Radiochemical Applications

  • Radiolabeled Conjugate Synthesis : Research has been done on synthesizing radiolabeled glucuronide and sulfate conjugates of β-estradiol for environmental fate and transport studies. These compounds are important for tracking environmental contaminants and understanding their distribution and breakdown (Shrestha et al., 2011).

Biological Effects and Metabolite Formation

  • Biological Effects on Aquatic Organisms : The metabolites of β-estradiol, including conjugates like β-estradiol-3-glucuronide, have been studied for their effects on aquatic organisms. These studies are essential for understanding the impact of estrogenic substances on wildlife and aquatic ecosystems (Tilton, Benson, & Schlenk, 2001).
  • Degradation and Metabolite Formation in Water : Research on the degradation and formation of metabolites from β-estradiol-3-glucuronide and β-estradiol-3-sulfate in aquatic environments highlights the transformation pathways and potential risks these compounds pose to aquatic biota (Ma & Yates, 2018).

properties

Product Name

17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide)

Molecular Formula

C24H32O11S

Molecular Weight

528.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H32O11S/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1

InChI Key

VRMSCBRLZUCJBX-QXYWQCSFSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O

SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide)
Reactant of Route 2
17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide)
Reactant of Route 3
17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide)
Reactant of Route 4
17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide)
Reactant of Route 5
17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide)
Reactant of Route 6
17-beta-estradiol 3-sulfate-17-(beta-D-glucuronide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.